Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane

Catalog No.
S3355996
CAS No.
130167-23-6
M.F
C18H40O6Si3
M. Wt
436.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]...

CAS Number

130167-23-6

Product Name

Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane

IUPAC Name

bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane

Molecular Formula

C18H40O6Si3

Molecular Weight

436.8 g/mol

InChI

InChI=1S/C18H40O6Si3/c1-25(2,11-7-9-19-13-17-15-21-17)23-27(5,6)24-26(3,4)12-8-10-20-14-18-16-22-18/h17-18H,7-16H2,1-6H3

InChI Key

QPUYBEKIHDOPRG-UHFFFAOYSA-N

SMILES

C[Si](C)(CCCOCC1CO1)O[Si](C)(C)O[Si](C)(C)CCCOCC2CO2

Canonical SMILES

C[Si](C)(CCCOCC1CO1)O[Si](C)(C)O[Si](C)(C)CCCOCC2CO2

Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane (CAS 130167-23-6), commonly procured as diglycidyl ether-terminated poly(dimethylsiloxane), is a telechelic, epoxy-functionalized siloxane oligomer serving as a critical reactive modifier in advanced thermosets . Unlike standard rigid epoxies or inert silicone fluids, this compound features a highly flexible siloxane core flanked by two reactive glycidyl ether groups, yielding an exceptionally low viscosity of ~15 cSt at 25°C . In procurement contexts, it is primarily selected to impart fracture toughness and thermal stability to epoxy matrices without compromising formulation processability [1]. Its predictable rheology and reactive end-groups make it a highly suitable precursor for microfluidic device fabrication, self-assembled monolayers (SAMs), and self-healing soft electronics where non-reactive or bulkier polymeric siloxanes fail .

Substituting this discrete short-chain trisiloxane with generic, higher-molecular-weight epoxy-terminated polydimethylsiloxane (PDMS) mixtures introduces severe process and performance defects [1]. Long-chain PDMS derivatives exhibit poor thermodynamic miscibility with polar resins like Bisphenol A diglycidyl ether (DGEBA), leading to macroscopic phase separation, opacity, and catastrophic delamination under mechanical stress [2]. Furthermore, generic polymeric mixtures possess higher viscosities (often exceeding 3,000 cSt) and broad molecular weight distributions, which disrupt exact stoichiometric crosslinking and cause unreacted domains [3]. Procuring the exact short-chain compound ensures complete resin integration, predictable nano-phase morphology, and reproducible rheological behavior essential for high-tolerance manufacturing [2].

Miscibility and Phase Morphology in Epoxy Matrices

When blended with standard DGEBA epoxy, short-chain epoxy-terminated siloxanes maintain high miscibility, localizing uniformly or forming nano-scale spherical domains, whereas higher molecular weight polysiloxanes suffer from severe macroscopic phase separation due to poor compatibility with the carbon-based matrix [1]. This discrete structural integration prevents the formation of weak boundary layers that lead to delamination [2].

Evidence DimensionPhase separation domain size and matrix compatibility
Target Compound DataNano-scale dispersion or complete miscibility (transparent/translucent)
Comparator Or BaselineLong-chain epoxy-PDMS (Macroscopic phase separation, >1-5 µm opaque domains)
Quantified DifferencePrevention of macroscopic phase separation and retention of optical clarity
ConditionsBlended with DGEBA and amine hardeners

Ensures that the toughening agent does not compromise the structural integrity or optical clarity of the final composite, which is critical for optical adhesives and aerospace matrices.

Processability and Formulation Viscosity

The discrete short-chain structure of this trisiloxane yields a kinematic viscosity of approximately 15 cSt at 25°C . In stark contrast, generic polymeric epoxy-silicone fluids typically exhibit viscosities ranging from 3,500 to 30,000 cSt [1]. This ultra-low viscosity enables the formulation of highly flowable, solvent-free resins that easily infiltrate complex molds and dense fiber preforms.

Evidence DimensionKinematic viscosity at 25°C
Target Compound Data~15 cSt
Comparator Or BaselineGeneric high-MW epoxy-silicone fluid (3,500 - 30,000 cSt)
Quantified Difference>99% reduction in modifier viscosity
ConditionsNeat liquid at 25°C

Enables solvent-free processing, easier degassing, and superior mold infiltration in microfluidics and high-density electronic encapsulation.

Fracture Toughness and Mechanical Strengthening

The incorporation of flexible siloxane segments into rigid epoxy networks significantly enhances mechanical toughness by relieving internal stress [1]. Studies demonstrate that adding short-chain epoxy-terminated siloxanes to DGEBA matrices synergistically strengthens the resin, improving fracture toughness and impact resistance without the severe modulus penalties associated with traditional aliphatic rubber modifiers [2].

Evidence DimensionFracture toughness (K1c) and internal stress reduction
Target Compound DataSynergistic strengthening with reduced internal stress
Comparator Or BaselineUnmodified DGEBA baseline (High internal stress, brittle failure)
Quantified DifferenceSignificant increase in toughness and flexibility
ConditionsCured DGEBA/siloxane networks

Allows manufacturers to drastically improve the impact resistance and crack-propagation resistance of brittle epoxies without sacrificing thermal stability.

Thermal Stability Retention vs. Aliphatic Flexibilizers

While traditional carbon-based aliphatic flexibilizers lower the glass transition temperature (Tg) at the cost of thermal stability, the incorporation of the -Si-O-Si- backbone maintains excellent high-temperature resistance [1]. Cured epoxy networks modified with short-chain epoxy-siloxanes exhibit increased initial decomposition temperatures (IDT) and higher char yields compared to purely aliphatic-modified systems [2].

Evidence DimensionThermal stability (Initial Decomposition Temperature, IDT)
Target Compound DataIncreased IDT and enhanced thermal stability factors
Comparator Or BaselineStandard aliphatic epoxy flexibilizers (Lower IDT, poor thermal resistance)
Quantified DifferenceSuperior thermal degradation resistance
ConditionsThermogravimetric analysis (TGA) of cured networks

Provides necessary mechanical flexibility to thermosets without introducing the thermal degradation vulnerabilities typical of standard carbon-based flexibilizers.

High-Performance Aerospace and Automotive Composites

This compound is the right choice for toughening carbon-fiber-reinforced DGEBA matrices, as its high miscibility prevents macroscopic phase separation while significantly boosting fracture toughness and impact resistance [1].

Microfluidic Device Fabrication

This compound is the right choice for formulating low-viscosity, solvent-free optical adhesives and soft lithography resins that require precise stoichiometric curing, high optical transparency, and excellent flowability (<15 cSt) .

Electronic Encapsulation and Dielectric Coatings

This compound is the right choice for protecting sensitive microelectronics, providing a low-surface-energy, hydrophobic barrier that maintains sufficient flexibility to absorb thermal cycling stresses without cracking or degrading at high operating temperatures [2].

Self-Healing Soft Electronics

This compound is the right choice as a reactive precursor for synthesizing dynamic polymer networks, leveraging its defined short-chain siloxane mobility and reactive end-groups to facilitate autonomous repair mechanisms in flexible circuitry .

Dates

Last modified: 08-19-2023

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